molecular formula C8H8Cl2O4S B3378687 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride CAS No. 145980-90-1

3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B3378687
CAS No.: 145980-90-1
M. Wt: 271.12 g/mol
InChI Key: JOJNRDCALXLXJY-UHFFFAOYSA-N
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Description

3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzene, featuring a sulfonyl chloride group, two methoxy groups, and a chlorine atom. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-chloro-2,6-dimethoxybenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: While less common, the methoxy groups can be involved in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Products: Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of sulfonamide-based drugs.

Biology and Medicine:

  • Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with antibacterial and anti-inflammatory properties.

Industry:

  • Applied in the production of dyes, pigments, and agrochemicals.
  • Used in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

  • 3-chloro-2,6-dimethoxybenzenesulfonic acid
  • 3-chloro-2,6-dimethoxybenzene-1-sulfonamide
  • 2,6-dimethoxybenzenesulfonyl chloride

Comparison:

  • 3-chloro-2,6-dimethoxybenzenesulfonic acid: Lacks the chloride group, making it less reactive in nucleophilic substitution reactions.
  • 3-chloro-2,6-dimethoxybenzene-1-sulfonamide: Contains an amide group instead of the sulfonyl chloride, altering its reactivity and applications.
  • 2,6-dimethoxybenzenesulfonyl chloride: Lacks the chlorine atom, which can influence the compound’s reactivity and the types of reactions it undergoes.

The uniqueness of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-2,6-dimethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-6-4-3-5(9)7(14-2)8(6)15(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNRDCALXLXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246148
Record name 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145980-90-1
Record name 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145980-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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